Cas no 1806750-14-0 (2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid)

2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid is a fluorinated pyridine derivative with a nitro and trifluoromethoxy substitution pattern, offering unique reactivity and stability for advanced synthetic applications. Its electron-withdrawing groups enhance electrophilic character, making it valuable in the synthesis of agrochemicals, pharmaceuticals, and specialty materials. The trifluoromethoxy moiety contributes to lipophilicity and metabolic stability, while the carboxylic acid functionality allows for further derivatization. This compound is particularly useful in cross-coupling reactions and as a building block for heterocyclic frameworks. Its structural features enable precise modifications, supporting research in medicinal chemistry and material science. High purity and well-defined reactivity ensure consistent performance in demanding applications.
2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid structure
1806750-14-0 structure
Product name:2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid
CAS No:1806750-14-0
MF:C8H5F3N2O6
Molecular Weight:282.130312681198
CID:4840444

2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid
    • インチ: 1S/C8H5F3N2O6/c1-18-6-5(19-8(9,10)11)4(13(16)17)2-3(12-6)7(14)15/h2H,1H3,(H,14,15)
    • InChIKey: AVKBJGXBGWGCNK-UHFFFAOYSA-N
    • SMILES: FC(OC1C(=NC(C(=O)O)=CC=1[N+](=O)[O-])OC)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 10
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 357
  • XLogP3: 2
  • トポロジー分子極性表面積: 115

2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029085523-1g
2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid
1806750-14-0 97%
1g
$1,490.00 2022-03-31

2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid 関連文献

2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acidに関する追加情報

Introduction to 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid (CAS No. 1806750-14-0)

2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid (CAS No. 1806750-14-0) is a multifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. The presence of a methoxy group, a nitro group, and a trifluoromethoxy substituent on the pyridine ring imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid is defined by its aromatic pyridine core, which is functionalized with specific substituents. The methoxy group at the 2-position enhances the lipophilicity and stability of the molecule, while the nitro group at the 4-position introduces electron-withdrawing effects and potential redox activity. The trifluoromethoxy group at the 3-position further modulates the electronic properties and solubility characteristics of the compound. These structural elements collectively contribute to the compound's unique reactivity and biological profile.

In recent years, 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid has been extensively studied for its potential as a building block in the synthesis of pharmaceuticals. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For instance, researchers have explored its use as a scaffold for designing inhibitors of kinases, which are key targets in cancer therapy. The ability to fine-tune the substituents on the pyridine ring allows for the optimization of binding affinity and selectivity, crucial factors in drug design.

Beyond its role as an enzyme inhibitor, 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid has also shown promise in other therapeutic areas. Studies have demonstrated its potential as an anti-inflammatory agent due to its ability to modulate inflammatory pathways. The presence of the nitro group can facilitate redox reactions that may influence cellular signaling processes involved in inflammation. Additionally, the trifluoromethoxy group can enhance metabolic stability, a critical attribute for drugs that need to maintain their efficacy over extended periods.

The synthetic accessibility of 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently produce this compound, including multistep sequences involving functional group transformations and ring-forming reactions. These methods often leverage modern synthetic techniques such as transition-metal catalysis and green chemistry principles to ensure high yields and environmental sustainability.

In terms of safety and handling, it is important to note that while 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid is not classified as a hazardous material, standard laboratory practices should be followed when working with this compound. Proper personal protective equipment (PPE) and ventilation should be used to minimize exposure risks. Additionally, waste disposal should adhere to local regulations to ensure environmental protection.

The ongoing research into 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid continues to uncover new applications and properties that could expand its utility in medicinal chemistry. For example, recent studies have explored its potential as a probe molecule for imaging applications due to its unique electronic properties. The ability to label this compound with radioisotopes or fluorescent tags opens up possibilities for non-invasive monitoring of biological processes.

In conclusion, 2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-carboxylic acid (CAS No. 1806750-14-0) is a versatile organic compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive candidate for designing novel therapeutic agents targeting various diseases. As research progresses, it is likely that new applications and insights will emerge, further solidifying its importance in the field of medicinal chemistry.

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